molecular formula C24H19ClN4OS2 B2528231 3-((4-(3-chlorophenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-51-4

3-((4-(3-chlorophenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2528231
CAS No.: 847403-51-4
M. Wt: 479.01
InChI Key: MFHXRNZECMOZOD-UHFFFAOYSA-N
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Description

3-((4-(3-chlorophenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C24H19ClN4OS2 and its molecular weight is 479.01. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Synthesis Techniques

Compounds with complex structures, including those with triazole, thiazole, and benzothiazole moieties, have been synthesized and structurally characterized to understand their molecular conformation and crystalline properties. For instance, the synthesis and structural characterization of isostructural thiazoles have been explored, highlighting the significance of single crystal diffraction in determining molecular structures (Kariuki et al., 2021).

Pharmacological Evaluation

Compounds featuring nitrogen and sulfur-containing heterocyclic frameworks have been evaluated for their pharmacological properties, such as antibacterial and antifungal activities. The rapid and efficient synthesis of these compounds using microwave-assisted techniques has been noted, showcasing their potential in drug discovery and development processes (Mistry & Desai, 2006).

Corrosion Inhibition

Thiazole derivatives have been investigated for their effectiveness as corrosion inhibitors, particularly for oil-well tubular steel in hydrochloric acid solutions. The study of their adsorption behavior and inhibition mechanism offers valuable insights for applications in industrial maintenance and protection against corrosion (Yadav, Sharma, & Kumar, 2015).

Antimicrobial Activities

The antimicrobial properties of novel compounds, including those with triazole-thiadiazole and benzofuran pyrazole moieties, have been synthesized and evaluated. These studies highlight the potential of such compounds in addressing microbial resistance and developing new therapeutic agents (Idrees, Kola, & Siddiqui, 2019).

Anti-Tumor Potential

Research into bis-pyrazolyl-thiazoles incorporating the thiophene moiety has demonstrated significant anti-tumor activities, indicating the potential of these compounds in cancer treatment. The evaluation of their cytotoxic effects against specific cancer cell lines provides a foundation for further drug development efforts (Gomha, Edrees, & Altalbawy, 2016).

Properties

IUPAC Name

3-[[4-(3-chlorophenyl)-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4OS2/c1-16(17-8-3-2-4-9-17)31-23-27-26-22(29(23)19-11-7-10-18(25)14-19)15-28-20-12-5-6-13-21(20)32-24(28)30/h2-14,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHXRNZECMOZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NN=C(N2C3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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